Cas no 885950-33-4 (2,3,4,5,6-Pentafluorophenyl2-nitrobenzenesulfonate)

2,3,4,5,6-Pentafluorophenyl 2-nitrobenzenesulfonate is a highly reactive sulfonate ester widely used as an electrophilic reagent in organic synthesis. Its key advantages include exceptional electrophilicity due to the electron-withdrawing pentafluorophenyl and nitro groups, facilitating efficient nucleophilic substitution reactions. The compound is particularly valuable in peptide coupling and acylation reactions, where it acts as an effective activating agent. Its stability under standard storage conditions and compatibility with a range of solvents enhance its utility in diverse synthetic applications. The presence of fluorine atoms also allows for further functionalization, making it a versatile intermediate in pharmaceutical and materials chemistry research.
2,3,4,5,6-Pentafluorophenyl2-nitrobenzenesulfonate structure
885950-33-4 structure
Product Name:2,3,4,5,6-Pentafluorophenyl2-nitrobenzenesulfonate
CAS No:885950-33-4
MF:C12H4F5NO5S
MW:369.220879554749
MDL:MFCD05975122
CID:3061134
PubChem ID:2783098
Update Time:2025-06-15

2,3,4,5,6-Pentafluorophenyl2-nitrobenzenesulfonate Chemical and Physical Properties

Names and Identifiers

    • 2,3,4,5,6-Pentafluorophenyl 2-nitrobenzenesulfonate
    • MFCD05975122
    • Perfluorophenyl 2-nitrobenzenesulfonate
    • 2,3,4,5,6-PENTAFLUOROPHENYL2-NITROBENZENESULFONATE
    • 885950-33-4
    • DTXSID301225749
    • CS-0368279
    • (2,3,4,5,6-pentafluorophenyl) 2-nitrobenzenesulfonate
    • AKOS005069300
    • 2,3,4,5,6-pentafluorophenyl 2-nitrobenzene-1-sulfonate
    • 10X-0321
    • 2,3,4,5,6-Pentafluorophenyl 2-nitrobenzenesulphonate
    • 2,3,4,5,6-Pentafluorophenyl2-nitrobenzenesulfonate
    • MDL: MFCD05975122
    • Inchi: 1S/C12H4F5NO5S/c13-7-8(14)10(16)12(11(17)9(7)15)23-24(21,22)6-4-2-1-3-5(6)18(19)20/h1-4H
    • InChI Key: FRBGHXXWGFGBSB-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1[N+](=O)[O-])(=O)(=O)OC1C(=C(C(=C(C=1F)F)F)F)F

Computed Properties

  • Exact Mass: 368.97303421Da
  • Monoisotopic Mass: 368.97303421Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 551
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 97.6Ų

Experimental Properties

  • Melting Point: 127-128°C

2,3,4,5,6-Pentafluorophenyl2-nitrobenzenesulfonate Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2,3,4,5,6-Pentafluorophenyl2-nitrobenzenesulfonate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB257415-1 g
2,3,4,5,6-Pentafluorophenyl 2-nitrobenzenesulfonate, 95%; .
885950-33-4 95%
1 g
€315.00 2023-07-20
abcr
AB257415-5 g
2,3,4,5,6-Pentafluorophenyl 2-nitrobenzenesulfonate, 95%; .
885950-33-4 95%
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AB257415-10 g
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P026690-250mg
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P026690-500mg
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abcr
AB257415-1g
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2,3,4,5,6-Pentafluorophenyl2-nitrobenzenesulfonate Suppliers

Amadis Chemical Company Limited
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(CAS:885950-33-4)2,3,4,5,6-Pentafluorophenyl2-nitrobenzenesulfonate
Order Number:A1187250
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:03
Price ($):304.0
Email:sales@amadischem.com

Additional information on 2,3,4,5,6-Pentafluorophenyl2-nitrobenzenesulfonate

2,3,4,5,6-Pentafluorophenyl 2-Nitrobenzenesulfonate (CAS No. 885950-33-4): An Overview of Its Properties and Applications

2,3,4,5,6-Pentafluorophenyl 2-nitrobenzenesulfonate (CAS No. 885950-33-4) is a versatile and highly reactive compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields, including organic synthesis, materials science, and pharmaceutical research. This compound is characterized by its highly fluorinated aromatic ring and a nitrobenzenesulfonate group, which contribute to its exceptional reactivity and stability.

The molecular structure of 2,3,4,5,6-pentafluorophenyl 2-nitrobenzenesulfonate consists of a pentafluorophenyl group attached to a 2-nitrobenzenesulfonate moiety. The presence of multiple fluorine atoms imparts significant electron-withdrawing effects, making the compound highly electrophilic and reactive towards nucleophilic substitution reactions. This property makes it an excellent reagent for the synthesis of complex organic molecules and functional materials.

In the context of organic synthesis, 2,3,4,5,6-pentafluorophenyl 2-nitrobenzenesulfonate has been widely used as a protecting group for hydroxyl and amino functionalities. Its high reactivity allows for efficient protection and deprotection steps, which are crucial in the synthesis of natural products and pharmaceutical intermediates. Recent studies have demonstrated its utility in the synthesis of complex carbohydrates and peptides, where precise control over functional group reactivity is essential.

Moreover, the stability of 2,3,4,5,6-pentafluorophenyl 2-nitrobenzenesulfonate under various reaction conditions has been extensively investigated. Researchers have found that it remains stable in both acidic and basic environments, making it suitable for a wide range of synthetic transformations. This stability is particularly advantageous in multi-step syntheses where the compound must withstand multiple reaction conditions without degradation.

In the field of materials science, 2,3,4,5,6-pentafluorophenyl 2-nitrobenzenesulfonate has shown promise as a precursor for the preparation of functionalized polymers and coatings. The high fluorine content imparts hydrophobic and oleophobic properties to the resulting materials, which can be beneficial in applications such as surface coatings and lubricants. Additionally, the nitrobenzenesulfonate group can be further modified to introduce additional functionalities, expanding the range of potential applications.

Recent advancements in pharmaceutical research have also highlighted the potential of 2,3,4,5,6-pentafluorophenyl 2-nitrobenzenesulfonate as a key intermediate in drug discovery. Its unique chemical properties make it an attractive candidate for the development of novel therapeutic agents. For instance, studies have shown that derivatives of this compound exhibit potent biological activities against various targets, including enzymes and receptors involved in disease pathways.

The synthesis of 2,3,4,5,6-pentafluorophenyl 2-nitrobenzenesulfonate typically involves several steps. One common approach involves the reaction of pentafluorophenol with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic substitution to form the desired product. The purity and yield of the final compound can be optimized by carefully controlling reaction parameters such as temperature and solvent choice.

From an environmental perspective, the use of 2,3,4,5,6-pentafluorophenyl 2-nitrobenzenesulfonate has been evaluated for its impact on ecosystems. While fluorinated compounds can be persistent in the environment due to their stability, recent studies have shown that proper handling and disposal practices can minimize their environmental footprint. Additionally, efforts are ongoing to develop more sustainable synthetic methods that reduce waste generation and energy consumption.

In conclusion, 2,3,4,5,6-pentafluorophenyl 2-nitrobenzenesulfonate (CAS No. 885950-33-4) is a highly versatile compound with a wide range of applications in organic synthesis, materials science, and pharmaceutical research. Its unique chemical properties make it an invaluable tool for researchers working on complex molecular systems and functional materials. As ongoing research continues to uncover new possibilities for its use, this compound is likely to play an increasingly important role in various scientific disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:885950-33-4)2,3,4,5,6-Pentafluorophenyl2-nitrobenzenesulfonate
A1187250
Purity:99%
Quantity:5g
Price ($):304.0
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